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Compound of Interest

Compound Name:
4-Chloro-3',5'-dimethyl-4'-

methoxybenzophenone

CAS No.: 61259-84-5

Cat. No.: B1597084

Get Quote

Advanced Synthesis, Characterization, and Application
in Medicinal Chemistry
CAS Registry Number: 61259-84-5 Chemical Formula: C₁₆H₁₅ClO₂ Molecular Weight: 274.74

g/mol IUPAC Name: (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

Part 1: Executive Technical Summary
4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is a high-value aromatic ketone

intermediate used primarily in the synthesis of PPAR-α agonists (fibrates) and functionalized

UV-blocking agents. Structurally, it represents a lipophilic, sterically congested benzophenone

scaffold. Its unique 3',5'-dimethyl substitution pattern adjacent to the methoxy group provides

metabolic stability (blocking ortho-hydroxylation) and enhances the binding affinity of

downstream pharmacophores.

In drug development, this compound serves as a critical precursor for next-generation fibrate

analogues (structurally related to Fenofibrate) and as a process impurity standard for
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monitoring methylation side-reactions in the synthesis of 4-chloro-4'-methoxybenzophenone.

Part 2: Chemical Constitution & Properties[1]
The molecule features two distinct aromatic domains linked by a carbonyl bridge:

Ring A (Electrophilic): A 4-chlorophenyl ring, providing a handle for further cross-coupling

(e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.

Ring B (Nucleophilic): A 4-methoxy-3,5-dimethylphenyl ring. The methyl groups at the 3' and

5' positions create significant steric hindrance, directing electrophilic attacks and influencing

the solubility profile.

Physicochemical Profile
Property Value Context

Appearance
White to Off-white Crystalline

Solid
High purity (>99%) form.[1][2]

Melting Point 96°C – 99°C
Sharp range indicates high

crystallinity.

LogP (Predicted) ~4.8
Highly lipophilic; requires non-

polar solvents for processing.

Solubility Soluble in DCM, Toluene, THF
Insoluble in water; sparingly

soluble in cold ethanol.

Reactivity
Carbonyl susceptible to

reduction

Methyl groups block ortho-

lithiation/halogenation.

Part 3: Synthetic Methodology (The Core Protocol)
The most robust industrial route to CAS 61259-84-5 is the Regioselective Friedel-Crafts

Acylation. This protocol is self-validating due to the steric blocking of the 2,6-dimethylanisole

substrate, which forces substitution exclusively to the para position, ensuring high

regiochemical purity.

Reaction Scheme
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Substrates: 4-Chlorobenzoyl Chloride + 2,6-Dimethylanisole Catalyst: Aluminum Chloride

(AlCl₃) or Zeolite HY (Green Alternative) Solvent: Dichloromethane (DCM) or 1,2-

Dichloroethane (DCE)

Detailed Experimental Protocol
Note: This protocol assumes a 100 mmol scale.

Step 1: Catalyst Activation

Charge a dry 3-neck round-bottom flask with DCM (150 mL) under nitrogen atmosphere.

Add AlCl₃ (14.6 g, 110 mmol). Cool the suspension to 0–5°C using an ice bath.

Expert Insight: Controlling the exotherm during catalyst addition is critical to prevent

solvent boiling and degradation.

Step 2: Acyl Chloride Addition

Add 4-Chlorobenzoyl chloride (19.2 g, 110 mmol) dropwise over 20 minutes.

Stir for 30 minutes to form the acylium ion complex (active electrophile). The mixture will turn

yellow/orange.

Step 3: Substrate Addition (The Critical Step)

Dissolve 2,6-Dimethylanisole (13.6 g, 100 mmol) in DCM (50 mL).

Add this solution dropwise to the reaction mixture at 0–5°C over 45 minutes.

Causality: Slow addition prevents "runaway" exotherms and minimizes di-acylation

byproducts, although the steric bulk makes di-acylation unlikely.

Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours.

Step 4: Quench and Isolation

Pour the reaction mass slowly into Ice/HCl (1M, 300 mL) with vigorous stirring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597084?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation: The hydrolysis of the aluminum complex is exothermic; ensure temperature

<20°C to avoid hydrolysis of the methoxy group.

Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).

Wash combined organics with 10% NaOH (to remove unreacted acid chloride as acid) and

then Brine.

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 5: Purification

Recrystallize the crude solid from Ethanol/Heptane (1:4).

Yield: Expect 22–24 g (80–87%).

Part 4: Process Control & Visualization
Reaction Mechanism & Workflow
The following diagram illustrates the Friedel-Crafts pathway and the steric "locking" mechanism

that guarantees the 4'-position selectivity.

Start: 2,6-Dimethylanisole

Reaction: Electrophilic Aromatic
Substitution (Para-selective)

 Substrate

Reagent: 4-Cl-Benzoyl Chloride
+ AlCl3 Intermediate: Acylium Complex

 Activation
 Attack Quench: Ice/HCl Hydrolysis

 4-6 hrs @ RT Product: CAS 61259-84-5
(Crystalline Solid)

 Isolation & Recryst.

Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis workflow for 4-Chloro-3',5'-dimethyl-4'-
methoxybenzophenone.

Quality Control Parameters
To ensure the material is suitable for pharmaceutical use (e.g., as a starting material for

fibrates), the following specifications must be met:
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Test Parameter Method
Acceptance
Criteria

Criticality

Assay
HPLC (C18,

ACN/Water)
≥ 98.5%

Critical for yield

calculation.

Regioisomer Content HPLC ≤ 0.1%

Ortho-acylation is

sterically blocked but

must be verified.

Loss on Drying Gravimetric ≤ 0.5%
Solvent entrapment

(DCM) is common.

Demethylated Impurity HPLC ≤ 0.2%

Indicates harsh

quench conditions

(phenol formation).

Part 5: Downstream Applications (Drug
Development)
This compound is a "gateway" intermediate. The methoxy group is typically a protecting group

for the phenol, which is the active nucleophile for creating fibrate drugs.

Activation to Phenol (Demethylation)
The 4'-methoxy group can be cleaved using BBr₃ or HBr/Acetic Acid to yield 4-Chloro-3',5'-

dimethyl-4'-hydroxybenzophenone.

Application: This phenol is then alkylated with ethyl 2-bromo-2-methylpropionate to generate

dimethyl-substituted Fenofibrate analogues, designed to alter metabolic half-life (via steric

hindrance of the esterase cleavage site).

Application Workflow Diagram
This diagram shows the logical progression from CAS 61259-84-5 to a bioactive Fibrate API.[1]

[3]
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CAS 61259-84-5
(Methoxy Precursor)

Step 1: Demethylation
(BBr3 or HBr)

Active Phenol:
4-Cl-3',5'-dimethyl-4'-OH-benzophenone

Step 2: Williamson Ether Synthesis
(Ethyl 2-bromo-2-methylpropionate)

Target API:
Dimethyl-Fenofibrate Analogue

(PPAR-alpha Agonist)

Click to download full resolution via product page

Caption: Figure 2. Conversion of CAS 61259-84-5 into a pharmacologically active Fibrate

analogue.

Part 6: Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.

Handling: Use local exhaust ventilation. Avoid dust formation.

Storage: Store at room temperature (15–25°C) in tightly sealed containers. Stable under

normal conditions, but avoid strong oxidizing agents.

Spill Response: Sweep up dry. Do not flush into surface water; benzophenones are toxic to

aquatic life (Chronic Category 2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.sinohighchem.com/application_fl_en/typeid/4.html
https://www.sinohighchem.com/application_fl_en/typeid/4.html
https://www.benchchem.com/product/b1597084/docs#technical-monograph-4-chloro-3-5-dimethyl-4-methoxybenzophenone
https://www.benchchem.com/product/b1597084/docs#technical-monograph-4-chloro-3-5-dimethyl-4-methoxybenzophenone
https://www.benchchem.com/product/b1597084/docs#technical-monograph-4-chloro-3-5-dimethyl-4-methoxybenzophenone
https://www.benchchem.com/product/b1597084/docs#technical-monograph-4-chloro-3-5-dimethyl-4-methoxybenzophenone
https://www.benchchem.com/product/b1597084?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597084?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

